5-(hydroxymethyl)pyridine-2,3-dicarboxylic acid
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Overview
Description
5-(hydroxymethyl)pyridine-2,3-dicarboxylic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxymethyl group attached to the pyridine ring, along with two carboxylic acid groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)pyridine-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of pyridine-2,3-dicarboxylic acid with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction typically proceeds as follows:
Starting Material: Pyridine-2,3-dicarboxylic acid
Reagent: Formaldehyde
Conditions: Basic conditions (e.g., sodium hydroxide)
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(hydroxymethyl)pyridine-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 5-(carboxymethyl)pyridine-2,3-dicarboxylic acid
Reduction: 5-(hydroxymethyl)pyridine-2,3-dimethanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
5-(hydroxymethyl)pyridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of metal-organic frameworks and other advanced materials with applications in catalysis and material science.
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)pyridine-2,3-dicarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,3-dicarboxylic acid: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
5-methoxymethyl-2,3-pyridinedicarboxylic acid: Contains a methoxymethyl group instead of a hydroxymethyl group, which can affect its reactivity and biological activity.
Pyridine-3,5-dicarboxylic acid: Has carboxylic acid groups at different positions, leading to different chemical and biological properties.
Uniqueness
5-(hydroxymethyl)pyridine-2,3-dicarboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups, which provide a combination of reactivity and functionality that is not found in other similar compounds. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
1228933-02-5 |
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Molecular Formula |
C8H7NO5 |
Molecular Weight |
197.1 |
Purity |
95 |
Origin of Product |
United States |
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